REACTION_CXSMILES
|
[NH2:1][C:2]1[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1)=[O:5].[Br:19]N1C(=O)CCC1=O.O.C(OCC)(=O)C>CN(C)C=O>[NH2:1][C:2]1[C:17]([OH:18])=[CH:16][C:15]([Br:19])=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1)=[O:5]
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Name
|
|
Quantity
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5.27 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=CC=C1O
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Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
3.56 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
0.36 g
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Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-15 °C
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Type
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CUSTOM
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Details
|
the solution was stirred at −15° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
by dividing into four with an interval of 5 minutes
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Duration
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5 min
|
Type
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STIRRING
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Details
|
was stirred at −15° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
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STIRRING
|
Details
|
the mixture was stirred at −15° C. for 2 hours
|
Duration
|
2 h
|
Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
Duration
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10 min
|
Type
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FILTRATION
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Details
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The resulting precipitate was filtered through Celite
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Type
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CUSTOM
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Details
|
an organic layer in the filtrate was collected while an aqueous layer
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Type
|
EXTRACTION
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Details
|
was further extracted with ethyl acetate
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Type
|
ADDITION
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Details
|
Active carbon powder (2.6 g) was added to the resulting organic layer
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
The filtrate was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was evaporated in vacuo
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Type
|
CUSTOM
|
Details
|
the residue was dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |